2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonylchloride
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Overview
Description
2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonylchloride is a chemical compound that features a thiazole ring substituted with a difluoroethyl group and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,1-difluoroethyl chloride with a thiazole derivative under specific conditions to achieve the desired substitution . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonylchloride .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonylchloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and various oxidized or reduced thiazole derivatives .
Scientific Research Applications
2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonylchloride has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential drug candidates due to its ability to introduce the difluoroethyl group, which can enhance the biological activity and metabolic stability of pharmaceuticals.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a building block in the synthesis of bioactive molecules that can be used in various biological assays and studies.
Mechanism of Action
The mechanism of action of 2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonylchloride involves its interaction with specific molecular targets. The difluoroethyl group can mimic the steric and electronic properties of other functional groups, allowing it to interact with enzymes and receptors in a unique manner . The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethyl chloride: A precursor used in the synthesis of various difluoroethylated compounds.
2,2-Dichloro-1,1-difluoroethyl methyl ether: Used as a lipid-soluble anesthetic agent.
(2,2-Dichloro-1,1-difluoroethyl) methyl ether: Another compound with similar functional groups used in different applications.
Uniqueness
2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonylchloride is unique due to the combination of the thiazole ring, difluoroethyl group, and sulfonyl chloride group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C5H4ClF2NO2S2 |
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Molecular Weight |
247.7 g/mol |
IUPAC Name |
2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C5H4ClF2NO2S2/c1-5(7,8)4-9-2-3(12-4)13(6,10)11/h2H,1H3 |
InChI Key |
ZRRLDQZANCLPJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(S1)S(=O)(=O)Cl)(F)F |
Origin of Product |
United States |
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